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molecular formula C14H11ClO2 B169249 4-(Benzyloxy)-2-chlorobenzaldehyde CAS No. 117490-57-0

4-(Benzyloxy)-2-chlorobenzaldehyde

Cat. No. B169249
M. Wt: 246.69 g/mol
InChI Key: NYDXXBPGGPYUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637558B2

Procedure details

Sodium hydride (404.8 mg, 10.12 mmol, 60% dispersed oil) was slowly added to benzylalcohol (1 g, 9.2 mmol) dissolved in dried dimethylformamide (30 ml) under nitrogen at room temperature while stirring. Then, the mixture was further stirred at room temperature for 30 minutes. Thereto, 4-fluoro-2-chlorobenzaldehyde (1.46 g, 9.2 mmol) dissolved in dried dimethylformamide was added over 10 minutes and stirred at room temperature for 18 hours until the initial reaction product disappeared. Subsequently, ice water was added thereto, and the reaction mixture was extracted with ethyl acetate and water. The organic layer was washed with water several times, dried with anhydrous magnesium sulfate, filtered and solvent-evaporated. The residual oil was chromatographed on a silica gel column (hexane:ethyl acetate=20:1) to afford the intermediate, 4-(benzyloxy)-2-chlorobenzaldehyde (1.64 g, yield: 71.9%).
Quantity
404.8 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.F[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[C:14]([Cl:20])[CH:13]=1>CN(C)C=O>[CH2:3]([O:10][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[C:14]([Cl:20])[CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
404.8 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
1.46 g
Type
reactant
Smiles
FC1=CC(=C(C=O)C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the mixture was further stirred at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 hours until the initial
Duration
18 h
CUSTOM
Type
CUSTOM
Details
reaction product
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent-evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on a silica gel column (hexane:ethyl acetate=20:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 71.9%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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